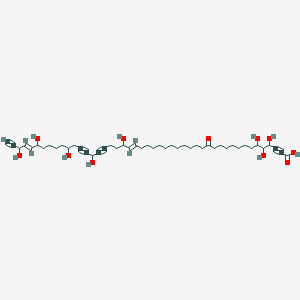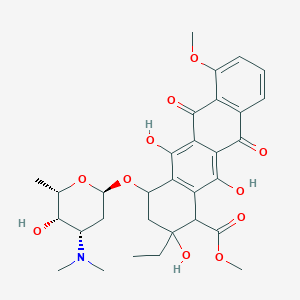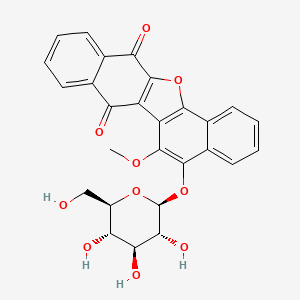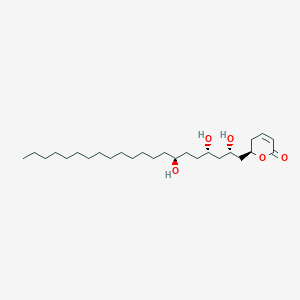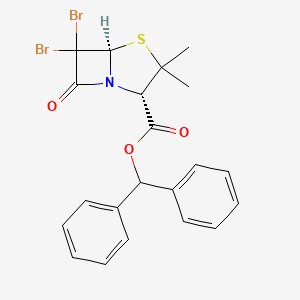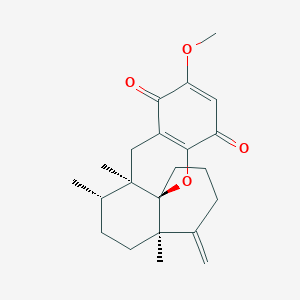
Alangine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alangine is a natural product found in Alangium salviifolium with data available.
Applications De Recherche Scientifique
Antimicrobial Activity
Alangine, a major phytochemical in Alangium salviifolium, has been a subject of interest for its antimicrobial properties. Alangium salviifolium, a plant used in Indian traditional medicine, has parts like roots and fruits used for various treatments, but its antimicrobial activity, particularly of alangine, had not been scientifically established until recent studies. Research demonstrated the efficacy of Alangium salviifolium in antimicrobial applications, underscoring the potential of alangine in this field (Pandian, Banu, & Ganesan, 2006).
Pharmacological Update
Alangium salviifolium, which contains alangine, has been used traditionally for treating various diseases. Modern scientific literature reports its potential efficacy against multiple conditions such as hypertension, diabetes, epilepsy, and cancer. The plant is known to contain several bioactive phytochemicals like alangine, highlighting its therapeutic potential. This review brings forward the traditional uses, phytochemical constituents like alangine, and evidence-based studies on the pharmacological effects of Alangium salviifolium (Panara et al., 2016).
Chemical Studies
The study and isolation of alangine from Alangium plants have been a significant part of chemical research. Two new Alangium alkaloids, including alangine, were isolated from Alangium lamarckii. This research is crucial for understanding the chemical structure and properties of alangine, laying the groundwork for further pharmacological studies (Itoh, Ikuta, Tanahashi, & Nagakura, 2000).
Synthesis and Structural Analysis
The first total synthesis of alangine, a novel monoterpenoid isoquinoline alkaloid, was achieved, confirming its structure and stereochemistry. This synthesis is vital for the development of alangine-based pharmacological applications, as it allows for more in-depth study and potential modification of the compound (Takayama, Arai, Kitajima, & Aimi, 2002).
Comprehensive Review of Pharmacological and Phytochemical Studies
Alangium salvifolium, which contains alangine, has been extensively studied for its pharmacological and phytochemical properties. This review consolidates traditional uses, phytochemical constituents, and pharmacological effects, providing a comprehensive overview of the plant's potential in various treatments, including diabetes and arthritis (Shravya, Vinod, & Sunil, 2017).
Propriétés
Formule moléculaire |
C18H25NO3 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
(2S,11bS)-2-[(2R)-1-hydroxybut-3-en-2-yl]-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-10-ol |
InChI |
InChI=1S/C18H25NO3/c1-3-12(11-20)13-4-6-19-7-5-14-9-18(22-2)17(21)10-15(14)16(19)8-13/h3,9-10,12-13,16,20-21H,1,4-8,11H2,2H3/t12-,13-,16-/m0/s1 |
Clé InChI |
RXHZLYKOFROSQK-XEZPLFJOSA-N |
SMILES isomérique |
COC1=C(C=C2[C@@H]3C[C@H](CCN3CCC2=C1)[C@H](CO)C=C)O |
SMILES canonique |
COC1=C(C=C2C3CC(CCN3CCC2=C1)C(CO)C=C)O |
Synonymes |
alangine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






